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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B15604191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-CBP30, a potent and
selective chemical probe for the bromodomains of the transcriptional coactivators CREB-
binding protein (CBP) and E1A binding protein p300. This document details the mechanism of
action of SGC-CBP30, presents its biochemical and cellular activities in structured tables, and
offers detailed protocols for key experimental applications. Furthermore, signaling pathways
and experimental workflows are visualized to facilitate a deeper understanding of its utility in
research and drug discovery.

Introduction to Transcriptional Coactivators
CBPI/p300 and the Role of SGC-CBP30

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional
coactivators that play a pivotal role in a multitude of cellular processes, including cell growth,
differentiation, and apoptosis.[1] A key feature of these proteins is their bromodomain, a
structural module that recognizes and binds to acetylated lysine residues on histones and other
proteins.[1] This interaction is critical for the recruitment of the transcriptional machinery to
specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of
CBP/p300 activity is implicated in various diseases, including cancer, making their
bromodomains attractive therapeutic targets.
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SGC-CBP30 is a potent and highly selective small-molecule inhibitor of the CBP/p300
bromodomains.[2] It serves as a valuable chemical tool to dissect the biological functions of

CBP/p300 and as a lead compound for the development of novel therapeutics.[3] By

competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, SGC-

CBP30 prevents their recruitment to chromatin, leading to the modulation of gene expression.

[4]

Data Presentation: Quantitative Analysis of SGC-
CBP30 Activity

The following tables summarize the key quantitative data for SGC-CBP30, providing a clear

comparison of its binding affinities, cellular activities, and selectivity.

Table 1: Biochemical Activity of SGC-CBP30

Target Assay Type IC50 / Kd (nM) Reference
CREBBP (CBP) ITC 21 [5]
EP300 (p300) ITC 38 [5]
CREBBP (CBP) AlphaScreen 69 [6]
>840 (40-fold
BRDA4(1) ITC s [5]
selectivity for CBP)
>5250 (250-fold
BRDA4(2) [7]

selectivity for CBP)

Table 2: Cellular Activity of SGC-CBP30
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. IC50 / EC50
Cell Line Assay Type Effect Reference
(M)
U20S, HelLa Cytotoxicity Moderate Not specified [8]
Inhibition of
p53 Luciferase doxorubicin-
RKO _ 15 [8]
Reporter stimulated p53
activity
MYC Expression  Reduction in
AMO1 _ _ 2.7 [8]
(Quantigene) MYC expression
NanoBRET
HEK293 (CBP-Histone Inhibition 2.8 [8]
H3.3 binding)
IRF4 mMRNA
) Dose-dependent N
LP-1, OPM2 Expression (QRT- Not specified [9]
inhibition
PCR)
Multiple
Myeloma Cell Viability Assay Growth inhibition  GI50 < 3 9]
Lines

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action of SGC-CBP30 and a typical experimental
workflow for its use are provided below using the Graphviz DOT language.
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Mechanism of SGC-CBP30 Action

General Experimental Workflow with SGC-CBP30
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General Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SGC-CBP30 to
investigate transcriptional coactivators.

Cell Culture and SGC-CBP30 Treatment

o Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase
(typically 70-80% confluency) at the time of treatment.

e SGC-CBP30 Preparation: Prepare a stock solution of SGC-CBP30 (e.g., 10 mM in DMSO)
and store at -20°C.[1] For cell culture experiments, dilute the stock solution into the culture
medium to the desired final concentration immediately before use.[1] To avoid cytotoxicity,
the final DMSO concentration should not exceed 0.1%.[1]

o Treatment: Treat cells with the desired concentration of SGC-CBP30 for the appropriate
duration as determined by the specific assay (e.g., 6 hours for gene expression analysis, 24-
72 hours for viability assays).[9] Include a vehicle control (e.g., DMSO) at the same final
concentration as the SGC-CBP30-treated samples.

Western Blot Analysis of Histone Acetylation

This protocol is adapted for the analysis of histone acetylation changes following SGC-CBP30
treatment.

e Cell Lysis and Histone Extraction (Acid Extraction Method):

o

After treatment, wash cells with ice-cold PBS and harvest.

[¢]

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-
100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3).

[¢]

Incubate on ice for 10 minutes with gentle agitation.

[¢]

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
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[e]

Wash the nuclei pellet with TEB and centrifuge again.

(¢]

Resuspend the nuclei pellet in 0.2 N HCI and incubate overnight at 4°C on a rotator to
extract histones.

o

Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.

[¢]

Transfer the supernatant containing the histones to a new tube.

Protein Quantification: Determine the protein concentration of the histone extracts using a
Bradford assay.

SDS-PAGE and Protein Transfer:

o For each sample, load 15-30 g of histone extract onto a 15% SDS-polyacrylamide gel.
o Run the gel at 100-120V until the dye front reaches the bottom.

o Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with
0.1% Tween-20) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-
acetyl-H3K27) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an
appropriate imaging system.
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AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay) for CBP/p300 Bromodomain
Binding

This assay quantifies the inhibitory effect of SGC-CBP30 on the interaction between the
CBP/p300 bromodomain and an acetylated histone peptide.

» Reagent Preparation:
o Prepare a serial dilution of SGC-CBP30 in assay buffer.

o Prepare solutions of biotinylated acetylated histone H3 peptide, streptavidin-coated donor
beads, and acceptor beads conjugated to the CBP or p300 bromodomain in assay buffer.

o Assay Procedure (384-well format):
o Add 2 uL of the SGC-CBP30 dilution or vehicle control to the wells.
o Add 2 pL of the CBP or p300 bromodomain-conjugated acceptor beads.
o Add 2 uL of the biotinylated acetylated histone H3 peptide.
o Incubate for 60 minutes at room temperature.
o Add 2 uL of streptavidin-coated donor beads.
o Incubate for 60 minutes at room temperature in the dark.
» Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

o Data Analysis: Plot the AlphaLISA signal against the logarithm of the SGC-CBP30
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

NanoBRET™ (Bioluminescence Resonance Energy
Transfer) Target Engagement Assay
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This live-cell assay measures the binding of SGC-CBP30 to the CBP/p300 bromodomain.
e Cell Preparation:

o Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CBP or -p300
bromodomain fusion protein.

o Plate the transfected cells in a white 96-well assay plate.

e Assay Procedure:

[e]

Prepare a serial dilution of SGC-CBP30.

o

Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand for the CBP/p300
bromodomain, to the cells.

Add the SGC-CBP30 dilutions to the wells.

o

Incubate at 37°C for 2 hours.

[¢]

o

Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.

» Signal Detection: Read the plate within 10 minutes on a luminometer capable of measuring
both the donor (460 nm) and acceptor (618 nm) emission wavelengths.

o Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the
ratio against the SGC-CBP30 concentration to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to assess the effect of SGC-CBP30 on the mobility and chromatin binding
dynamics of CBP/p300.

o Cell Preparation:
o Transfect cells (e.g., U20S) with a plasmid expressing GFP-tagged CBP or p300.

o Plate the cells on glass-bottom dishes.
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» SGC-CBP30 Treatment: Treat the cells with SGC-CBP30 (e.g., 1 uM) or vehicle control for
the desired duration.[7]

e FRAP Procedure:

o

Identify a cell expressing the GFP-fusion protein.

[¢]

Acquire a few pre-bleach images of a defined region of interest (ROI) within the nucleus.

[¢]

Photobleach the ROI using a high-intensity laser.

[e]

Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.
e Data Analysis:

o Measure the fluorescence intensity in the bleached ROI over time.

o Correct for photobleaching during image acquisition.

o Normalize the fluorescence recovery data.

o Fit the recovery curve to a mathematical model to determine the mobile fraction and the
halftime of recovery. An acceleration in FRAP recovery, as seen with SGC-CBP30,
indicates a displacement of the protein from chromatin.[7]

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

ChlP-seq can be employed to map the genome-wide occupancy of CBP/p300 and assess how
it is altered by SGC-CBP30 treatment.

e Cell Treatment and Cross-linking:
o Treat cells with SGC-CBP30 or vehicle control.

o Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a
final concentration of 1% and incubating for 10 minutes at room temperature.
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o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

e Chromatin Preparation:

o Harvest and lyse the cells.

o Sonically shear the chromatin to an average fragment size of 200-600 bp.
e Immunoprecipitation:

o Incubate the sheared chromatin with an antibody specific for CBP or p300 overnight at
4°C.

o Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
o Wash the beads to remove non-specific binding.
e Elution and Reverse Cross-linking:
o Elute the chromatin from the beads.
o Reverse the cross-links by incubating at 65°C overnight.
» DNA Purification: Purify the DNA using a standard column-based method.

o Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

e Data Analysis:
o Align the sequencing reads to the reference genome.
o Perform peak calling to identify regions of CBP/p300 enrichment.

o Compare the peak profiles between SGC-CBP30-treated and control samples to identify
differential binding sites.

Conclusion
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SGC-CBP30 is a powerful and selective chemical probe for investigating the role of the
transcriptional coactivators CBP and p300. Its well-characterized biochemical and cellular
activities, combined with the detailed experimental protocols provided in this guide, make it an
invaluable tool for researchers in the fields of epigenetics, cancer biology, and drug discovery.
The ability to specifically inhibit the bromodomain-mediated interactions of CBP/p300 allows for
a nuanced dissection of their functions in gene regulation and disease pathogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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